Cas no 1602-40-0 ((2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid)

(2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Asparagine,N2-(2,4-dinitrophenyl)-
- DNP-L -ASPARAGINE
- N-2-4-DNP-L-ASPARAGINE CRYSTALLINE
- 2,4-Dinitrophenyl-L-asparagine
- N-(2,4-Dinitro-phenyl)-asparagin
- N-(2,4-Dinitro-phenyl)-L-asparaginsaeure-4-amid
- N2-(2,4-Dinitro-phenyl)-L-asparagin
- N2-(2,4-dinitro-phenyl)-L-asparagine
- N-2,4-dinitrophenyl-L-asparagine
- (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid
- NS00047346
- EINECS 216-495-3
- EN300-302956
- (2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid
- DNP-L-ASPARAGINE
- NSC 89611
- N2-(2,4-Dinitrophenyl)-L-asparagine
- DTXSID401293248
- AKOS024461983
- 1602-40-0
-
- MDL: MFCD00038150
- Inchi: InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17)
- InChI Key: NILMEQUBTVNETI-UHFFFAOYSA-N
- SMILES: [N+](C1C=C([N+]([O-])=O)C=CC=1NC(C(O)=O)CC(=O)N)([O-])=O
Computed Properties
- Exact Mass: 298.05500
- Monoisotopic Mass: 298.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 184Ų
Experimental Properties
- Density: 1.676
- Boiling Point: 686.1°Cat760mmHg
- Flash Point: 368.8°C
- Refractive Index: 1.689
- PSA: 184.06000
- LogP: 2.06320
(2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid Security Information
- WGK Germany:3
- Storage Condition:−20°C
(2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302956-0.1g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 0.1g |
$440.0 | 2023-09-06 | ||
Enamine | EN300-302956-0.25g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 0.25g |
$629.0 | 2023-09-06 | ||
Enamine | EN300-302956-0.5g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 0.5g |
$991.0 | 2023-09-06 | ||
Enamine | EN300-302956-1g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 1g |
$1272.0 | 2023-09-06 | ||
1PlusChem | 1P00ALN0-500mg |
N-2-4-DNP-L-ASPARAGINE CRYSTALLINE |
1602-40-0 | 95% | 500mg |
$1274.00 | 2024-06-20 | |
1PlusChem | 1P00ALN0-10g |
N-2-4-DNP-L-ASPARAGINE CRYSTALLINE |
1602-40-0 | 95% | 10g |
$6743.00 | 2023-12-20 | |
1PlusChem | 1P00ALN0-5g |
N-2-4-DNP-L-ASPARAGINE CRYSTALLINE |
1602-40-0 | 95% | 5g |
$4568.00 | 2024-06-20 | |
Enamine | EN300-302956-1.0g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-302956-0.05g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 0.05g |
$295.0 | 2023-09-06 | ||
Enamine | EN300-302956-10.0g |
(2S)-3-carbamoyl-2-[(2,4-dinitrophenyl)amino]propanoic acid |
1602-40-0 | 10.0g |
$5467.0 | 2023-02-26 |
(2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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3. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid
Comprehensive Overview of (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid (CAS No. 1602-40-0)
(2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid (CAS No. 1602-40-0) is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by its unique 2,4-dinitrophenyl and carbamoyl functional groups, plays a pivotal role in studies related to enzyme inhibition, protein labeling, and metabolic pathways. Its structural complexity and reactivity make it a valuable tool for researchers exploring amino acid derivatives and their applications in drug development.
In recent years, the demand for custom amino acid derivatives like (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid has surged, driven by advancements in targeted drug delivery and bioconjugation techniques. Researchers are particularly interested in its potential to modify peptides and proteins, enhancing their stability or functionality. The compound's CAS No. 1602-40-0 is frequently searched in academic databases, reflecting its relevance in proteomics and chemical biology.
One of the most discussed applications of (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid is its role in fluorescence labeling. The 2,4-dinitrophenyl moiety is known for its electron-withdrawing properties, which can be exploited in spectroscopic assays. This aligns with the growing trend of using small-molecule probes for imaging and diagnostics, a hot topic in precision medicine. Laboratories worldwide are investigating how this compound can improve the sensitivity of bioanalytical methods.
From a synthetic chemistry perspective, CAS No. 1602-40-0 presents intriguing challenges and opportunities. Its stereocenter at the 2S position necessitates precise chiral synthesis techniques, a subject of interest for chemists working on asymmetric catalysis. The compound's carbamoyl group also offers a handle for further derivatization, making it a versatile intermediate in medicinal chemistry projects. These attributes contribute to its popularity in high-throughput screening libraries.
Environmental and safety considerations are critical when handling (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid. While not classified as hazardous under standard regulations, its nitroaromatic components warrant careful disposal protocols. This aspect resonates with the broader scientific community's focus on green chemistry and sustainable laboratory practices, frequently searched topics in modern research workflows.
The compound's mechanism of action often involves nucleophilic substitution at the dinitrophenyl ring, a feature exploited in activity-based protein profiling (ABPP). This technique, widely used in drug discovery, has become a trending subject due to its ability to identify novel drug targets. As such, CAS No. 1602-40-0 is increasingly mentioned in publications about chemoproteomics and target identification strategies.
In the context of personalized medicine, researchers are exploring how (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid derivatives could enable patient-specific therapies. Its modular structure allows for the creation of tailored bioconjugates, aligning with the demand for theranostic agents—a combination of therapeutic and diagnostic functions. This dual functionality is a key area of innovation in oncological research and neurological disorders.
Quality control of CAS No. 1602-40-0 involves rigorous HPLC purification and chiral analysis, topics frequently queried by quality assurance specialists. The compound's UV absorption properties facilitate its detection in analytical chromatography, making it a useful reference standard in method development. These technical aspects are crucial for laboratories adhering to Good Manufacturing Practices (GMP) in pharmaceutical synthesis.
Looking ahead, the scientific community anticipates expanded applications for (2S)-3-carbamoyl-2-(2,4-dinitrophenyl)aminopropanoic acid in biomaterials science. Its ability to form stable conjugates with polymers could advance drug-eluting implants and tissue engineering scaffolds. These interdisciplinary applications position the compound at the intersection of chemistry, biology, and materials science—fields that dominate contemporary research funding initiatives.
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